molecular formula C17H17N3OS2 B5767870 N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5767870
M. Wt: 343.5 g/mol
InChI Key: BXHXBFMWWXLFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, also known as BPTA, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is still being explored, but it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has also been found to have neuroprotective effects, and has been studied in the context of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is that it is a small molecule compound, which makes it easy to synthesize and study in the lab. However, one limitation of N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is that its mechanism of action is still being explored, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide. One direction is to further explore its mechanism of action, particularly its effects on HDAC activity. Another direction is to study its potential therapeutic applications in the context of neurodegenerative disorders. Additionally, N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide could be studied in combination with other compounds to explore potential synergistic effects.

Synthesis Methods

The synthesis of N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide involves a series of chemical reactions, starting with the reaction of 2-chloro-N-(benzyl)acetamide with 6-ethylthieno[2,3-d]pyrimidin-4-amine in the presence of a base. This reaction produces N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide, which is then reacted with sulfur to produce N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide.

Scientific Research Applications

N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, and has been studied in the context of a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

properties

IUPAC Name

N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-2-13-8-14-16(19-11-20-17(14)23-13)22-10-15(21)18-9-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXBFMWWXLFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

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